molecular formula C25H25NO5 B1529857 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-oxodecahydroisoquinoline-3-carboxylic acid CAS No. 1403766-52-8

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-oxodecahydroisoquinoline-3-carboxylic acid

Cat. No. B1529857
M. Wt: 419.5 g/mol
InChI Key: AYHUVPFAIXSTEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis. The “6-oxodecahydroisoquinoline-3-carboxylic acid” part suggests the presence of a decahydroisoquinoline ring with a carbonyl group at the 6-position and a carboxylic acid group at the 3-position .

Scientific Research Applications

Novel Stable Fluorophore Applications

The compound 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence in aqueous media, making it useful for biomedical analysis. This characteristic suggests potential applications for similar fluorophores, like the one , in biomedical research and analysis (Hirano et al., 2004).

Synthesis of Tetrahydroisoquinoline Compounds

The synthesis of tetrahydroisoquinoline compounds, which could potentially include derivatives of the queried compound, has applications in creating a range of pharmaceuticals and research chemicals (Choudhury & Row, 2002).

Photocatalysis in Alcohol Oxidation and Amine Oxygenation

The use of 9-fluorenone as a photocatalyst in the oxidation of non-activated alcohols and selective α-oxygenation of tertiary amines under blue LED light irradiation could be analogous to the application of similar compounds in photocatalytic reactions (Zhang et al., 2020).

Fluorophore Formation in Histochemical Methods

Fluorophore formation from phenylethylamines, including 3-hydroxylated and some 3-methoxylated derivatives, in the glyoxylic acid fluorescence histochemical method, indicates possible applications of related compounds in neurobiological and biochemical studies (Lindvall et al., 1974).

Enzyme-Activated Surfactants for Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, used as surfactants for carbon nanotubes, highlight potential applications in materials science and nanotechnology (Cousins et al., 2009).

Coordination Compounds in Catalysis

Coordination compounds based on tetrahydroisoquinoline-3-carboxylic acid, used in enantioselective catalysis, illustrate potential uses in organic synthesis and the development of catalytic processes (Jansa et al., 2007).

Synthesis of Oligomers and Fluorophores

The synthesis of oligomers from sugar amino acids and the creation of novel fluorophores through palladium-catalyzed reactions, as seen in related studies, suggest applications in synthetic chemistry and the development of new fluorescent materials (Gregar & Gervay-Hague, 2004; Prickett et al., 2000).

Applications in Fluorescence Probes

The study of fluorescence properties of derivatives of anthracene, including 6-methoxyanthracene-2-carboxylic acid, indicates potential uses of related compounds in developing fluorescence probes for various analytical applications (Ihmels et al., 2000).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-16,22-23H,9-14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHUVPFAIXSTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-oxodecahydroisoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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